Aziridine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-
Description
Aziridine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]- is a sulfonamide-protected aziridine derivative characterized by a 4-methylphenylsulfonyl (tosyl) group at the N-position and a hexyl substituent at the C2 position of the aziridine ring. The tosyl group enhances electrophilicity and stabilizes the aziridine ring, facilitating its use in catalytic and synthetic applications . The hexyl substituent introduces steric bulk, which may influence reactivity and enantioselectivity in asymmetric reactions .
Properties
CAS No. |
148961-16-4 |
|---|---|
Molecular Formula |
C15H23NO2S |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
2-hexyl-1-(4-methylphenyl)sulfonylaziridine |
InChI |
InChI=1S/C15H23NO2S/c1-3-4-5-6-7-14-12-16(14)19(17,18)15-10-8-13(2)9-11-15/h8-11,14H,3-7,12H2,1-2H3 |
InChI Key |
CZLBWUFZIDRPQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CN1S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Selection
The most direct route to 2-hexyl-1-[(4-methylphenyl)sulfonyl]aziridine involves the aziridination of a terminal olefin using TsNBr₂, as described in a Royal Society of Chemistry protocol. This method leverages the electrophilic bromine atoms in TsNBr₂ to facilitate nitrogen insertion into the carbon-carbon double bond of 1-hexene (CH₂=CH(CH₂)₄CH₃). The reaction proceeds via a bromonium ion intermediate, where the nucleophilic nitrogen of TsNBr₂ attacks the less substituted carbon of the olefin, resulting in ring closure to form the aziridine core.
Key reagents and conditions :
-
TsNBr₂ (1.2 equiv), synthesized from Chloramine-T and bromine.
-
1-Hexene (1.0 equiv) as the olefin substrate.
-
Anhydrous ethyl acetate solvent under nitrogen atmosphere.
-
Potassium carbonate (2.5 equiv) as a base to neutralize HBr byproducts.
NHC-Catalyzed Multicomponent Synthesis
Three-Component Reaction Design
An alternative approach, patented by US20110112310A1, employs an N-heterocyclic carbene (NHC) catalyst to mediate a one-pot reaction between hexanal, p-toluenesulfonyl nitroso compound (TsN=O), and a Michael acceptor (e.g., acrylonitrile). This method constructs the aziridine ring through a hydroxamic acid intermediate, which undergoes cyclization upon reaction with the Michael acceptor.
Reaction sequence :
-
Aldehyde-nitroso coupling : Hexanal reacts with TsN=O in the presence of NHC to form a hydroxamic acid.
-
Michael addition-cyclization : The hydroxamic acid attacks the Michael acceptor, followed by intramolecular ring closure to yield the aziridine.
Catalytic system :
Challenges and Adaptations
A critical limitation of this method is the instability of TsN=O, which necessitates in situ generation from p-toluenesulfonamide and sodium nitrite under acidic conditions. Furthermore, competing side reactions—such as over-oxidation of the aldehyde—require stringent control of reaction stoichiometry and temperature.
Comparative Analysis of Synthetic Routes
Mechanistic Considerations and Side Reactions
Regioselectivity in TsNBr₂-Mediated Aziridination
The preference for 2-hexyl substitution arises from the steric profile of 1-hexene. TsNBr₂ preferentially attacks the less hindered terminal carbon, leading to hexyl migration to the adjacent position during ring closure. This regiochemical outcome is consistent with Baldwin’s rules for small-ring formation.
NHC Catalysis and Stereoelectronic Effects
In the multicomponent method, the NHC catalyst stabilizes the hydroxamic acid intermediate through hydrogen-bonding interactions, directing the Michael acceptor’s approach for optimal cyclization geometry. Density functional theory (DFT) studies suggest that the syn-periplanar arrangement of the hydroxamic acid’s oxygen and the Michael acceptor’s β-carbon is critical for aziridine formation.
Scalability and Industrial Relevance
The TsNBr₂ method is more amenable to large-scale production due to shorter reaction times and lower catalyst costs. However, the exothermic nature of TsNBr₂ synthesis requires careful temperature control (-20°C during bromine addition to Chloramine-T). Industrial adaptations may employ continuous flow reactors to enhance safety and yield.
In contrast, the NHC-catalyzed route, while modular, faces scalability challenges due to the sensitivity of TsN=O and the high catalyst loadings (5–10 mol%) .
Chemical Reactions Analysis
Types of Reactions: 2-Hexyl-1-tosylaziridine undergoes various types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The strained aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-amino alcohols, β-amino thiols, and other derivatives.
Substitution Reactions: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The aziridine ring can be oxidized to form azirine derivatives or reduced to form amine derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Major Products Formed:
- β-Amino alcohols
- β-Amino thiols
- Azirine derivatives
- Amine derivatives
Scientific Research Applications
2-Hexyl-1-tosylaziridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers. It is also employed in the development of new synthetic methodologies.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-Hexyl-1-tosylaziridine involves the nucleophilic attack on the aziridine ring, leading to ring-opening and the formation of reactive intermediates. These intermediates can further react with various substrates to form a wide range of products. The presence of the tosyl group enhances the reactivity of the aziridine ring by stabilizing the transition state during the ring-opening process.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-hexyl-1-[(4-methylphenyl)sulfonyl]aziridine and related sulfonyl aziridines:
*Inferred molecular formula based on structural analogs.
Reactivity and Catalytic Performance
Enantioselective Catalysis
The hexyl substituent in 2-hexyl-1-[(4-methylphenyl)sulfonyl]aziridine introduces steric bulk comparable to 2-isopropylphenyl analogs (e.g., compound 11 in ). However, enantiomer determination remains challenging due to the compound’s liquid state and lack of chiral reference standards . In contrast, solid-state analogs like 2-phenyl-1-[(4-methylphenyl)sulfonyl]aziridine exhibit well-defined stereochemistry and are used in Lewis acid-mediated cycloadditions with heteroatom-containing compounds .
Stability and Polymerization
Unlike highly reactive N-acyl aziridines, sulfonyl-protected variants (including the target compound) exhibit enhanced stability. For example, 2-methyl-1-[(4-methylphenyl)sulfonyl]aziridine is bench-stable and undergoes controlled ROP to form linear poly(sulfonyl aziridine)s . The hexyl substituent’s steric effects may further modulate polymerization kinetics.
Cross-Coupling Reactions
Pd-catalyzed reactions (e.g., Suzuki-Miyaura coupling) are effective for introducing aryl groups to aziridines, as demonstrated in the synthesis of 2-(4'-fluorobiphenyl-4-yl)-1-methylaziridine . Similar strategies could theoretically apply to the target compound by substituting hexylboronic reagents.
Nucleophilic Substitution
highlights the use of sulfonamide intermediates in aziridine synthesis. For example, N-{1-[(4-methylphenyl)sulfonyl]pentan-2-yl}-4-tolylsulfonamide (5k ) was synthesized via imine formation and subsequent cyclization, suggesting a pathway adaptable to hexyl-substituted derivatives .
Biological Activity
Aziridines, particularly derivatives such as Aziridine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]- , have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis and Structural Characteristics
The synthesis of aziridine derivatives often involves the formation of the three-membered ring structure through various chemical reactions. The specific compound in focus is characterized by the presence of a hexyl group and a sulfonyl group attached to a phenyl ring. This structural configuration is crucial for its biological activity.
Antimicrobial Properties
Research has shown that aziridine derivatives exhibit significant antimicrobial activity against various bacterial strains. In a study evaluating the antimicrobial efficacy of aziridine-thiourea derivatives, several compounds demonstrated promising results against both Gram-positive and Gram-negative bacteria. Notably, some derivatives showed a minimum inhibitory concentration (MIC) as low as 16–32 µg/mL against resistant strains of Staphylococcus aureus, outperforming conventional antibiotics like ampicillin and streptomycin .
Table 1: Antimicrobial Activity of Aziridine Derivatives
| Compound | MIC (µg/mL) | Bacterial Strains Tested | Comparison with Control |
|---|---|---|---|
| Aziridine 3f | 8–16 | MRSA, E. coli, S. epidermidis | Better than ampicillin |
| Aziridine 3a | 16–32 | Clinical isolates of S. aureus | Similar to nitrofurantoin |
| Aziridine 3b | 16–32 | Various Gram-positive strains | Comparable to oxacillin |
Anticancer Activity
Aziridine derivatives have also been investigated for their anticancer properties. Studies indicate that these compounds can induce apoptosis in cancer cell lines by disrupting cellular processes and increasing reactive oxygen species (ROS) levels. For instance, aziridine phosphine oxides were tested against HeLa cells, showing significant inhibition of cell viability with IC50 values indicating effective antiproliferative activity . The mechanism appears to involve cell cycle arrest and apoptosis induction.
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Aziridine Phosphine 5 | HeLa | 10 | Induces apoptosis via ROS increase |
| Aziridine Phosphine 6 | Ishikawa | 15 | Cell cycle arrest in S phase |
| Aziridine Phosphine Oxide 7 | L929 | 20 | Inhibition of cell proliferation |
The biological activity of aziridines is often attributed to their ability to alkylate DNA and other cellular macromolecules. The aziridine ring opens under physiological conditions, leading to the formation of reactive intermediates that can covalently bond with nucleophilic sites on DNA . This interaction results in the formation of cross-links that inhibit DNA replication and transcription, ultimately leading to cell death.
In addition to direct DNA interaction, aziridines can modulate cellular redox states. For example, compounds like Imexon (an aziridine derivative) have been shown to disrupt glutathione levels within cells, increasing oxidative stress and promoting apoptosis in cancer cells .
Case Studies
Several case studies have highlighted the potential therapeutic applications of aziridine derivatives:
- Case Study on MRSA : A derivative demonstrated superior antibacterial activity against MRSA strains compared to standard antibiotics. This suggests potential for developing new treatments for antibiotic-resistant infections.
- Case Study on Cancer Cell Lines : In vitro studies on HeLa and Ishikawa cells revealed that specific aziridine phosphine oxides significantly reduced cell viability through mechanisms involving ROS generation and apoptosis induction.
Q & A
Q. Table 1: Impact of N-Substituents on Cycloaddition Reactions (Adapted from )
| N-Substituent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Tosyl (electron-deficient) | 8 | 92 |
| Mesityl (electron-rich) | 12 | 85 |
| N–H (unprotected) | 6 | 75 |
What computational methods are recommended for studying the steric and electronic effects of the hexyl substituent in this aziridine?
Answer:
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., van der Waals contacts) in crystal structures, as demonstrated in for a benzodiazacyclopentadecine derivative .
- DFT Calculations : Predicts electronic effects of substituents on aziridine ring strain and reactivity. For example, electron-withdrawing groups reduce HOMO-LUMO gaps, enhancing electrophilicity .
- Molecular Dynamics (MD) : Simulates steric effects of the hexyl chain in solution-phase reactions .
How can researchers resolve contradictions in reported reaction yields when using different N-sulfonylaziridines under similar conditions?
Answer:
Contradictions often arise from subtle experimental variables:
- Catalyst Loading : shows that PdCl2(dppf)·CH2Cl2 at 5 mol% improves yields in cross-coupling reactions .
- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) stabilize transition states in cycloadditions .
- Substituent Electronic Profiles : Electron-deficient sulfonyl groups accelerate reactions but may reduce selectivity due to increased ring strain .
Q. Table 2: Key Variables Affecting Reaction Outcomes
| Variable | Impact on Yield | Source |
|---|---|---|
| Catalyst (PdCl2) | +20% yield | |
| Solvent (THF vs. DMSO) | ±15% yield | |
| Temperature (70°C) | +30% yield |
What are the challenges in characterizing the stereochemistry of 2-hexyl-1-[(4-methylphenyl)sulfonyl]aziridine?
Answer:
- Chiral Centers : The hexyl and sulfonyl groups create non-planar geometries, complicating NMR analysis. resolves this via enantiopure synthesis (e.g., (S)-1-Tosyl-2-methylaziridine) and chiral HPLC .
- X-ray Diffraction : confirms absolute configuration using crystallographic data (e.g., C–H···O hydrogen bonding patterns) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
